Bienvenue dans la boutique en ligne BenchChem!

(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

Serotonin 5-HT2A receptor Conformational restriction Structure-activity relationship

(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride (CAS 1187927-97-4), also known as 1-aminomethylindane hydrochloride or indan-1-yl-methylamine hydrochloride, is the hydrochloride salt of a primary amine bearing a conformationally restricted indane (benzocyclopentane) scaffold. The compound has a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Cat. No. B7980875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1CN.Cl
InChIInChI=1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H
InChIKeyMZGYYVMXDXARHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2,3-Dihydro-1H-inden-1-yl)methanamine Hydrochloride and Its Scientific Positioning


(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride (CAS 1187927-97-4), also known as 1-aminomethylindane hydrochloride or indan-1-yl-methylamine hydrochloride, is the hydrochloride salt of a primary amine bearing a conformationally restricted indane (benzocyclopentane) scaffold [1]. The compound has a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . It is supplied as a white solid with purity ≥95% (HPLC), stored at 0–8 °C, and is widely utilized as a versatile building block in medicinal chemistry, particularly for synthesizing ligands targeting G protein-coupled receptors (GPCRs) and monoamine transporters in the central nervous system [2]. Critically, the compound possesses a chiral center at the C1 position of the indane ring, making enantiomeric resolution or asymmetric synthesis an important consideration for research applications requiring stereochemically defined probes [3].

Why Substituting (2,3-Dihydro-1H-inden-1-yl)methanamine Hydrochloride with a Simpler Amine Building Block Carries Scientific Risk


Substituting this compound with a generic primary amine building block—such as benzylamine, phenethylamine, or even its regioisomer (2,3-dihydro-1H-inden-2-yl)methanamine—introduces material risks that cannot be dismissed in a rigorous synthesis or SAR program. The indane scaffold imposes conformational restriction on the ethylamine side chain by cyclizing it with the benzene ring, which fundamentally alters the spatial orientation of the amine pharmacophore relative to flexible analogs like phenethylamine [1][2]. This conformational constraint has been experimentally demonstrated to produce up to 3-fold gains in receptor binding affinity and 5-fold gains in in vivo potency in indane-based analogs versus their flexible counterparts [3]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and solid-state stability compared to the free base (which exists as a liquid with bp 103–105 °C at 4 Torr), directly impacting ease of handling, formulation, and reproducibility in biological assays . The chiral center at C1 means that racemic material and single enantiomers can exhibit substantially different pharmacological profiles, a factor absent in achiral building blocks [4].

Head-to-Head and Class-Level Quantitative Evidence for Selecting (2,3-Dihydro-1H-inden-1-yl)methanamine Hydrochloride Over Its Closest Analogs


Indane Scaffold Confers 3-Fold Higher 5-HT2A Receptor Affinity and 5-Fold Higher In Vivo Potency Versus Flexible Phenethylamine Counterpart

A direct structure-activity comparison between the indane-constrained analog C-(4,5,6-trimethoxyindan-1-yl)methanamine (jimscaline) and its flexible counterpart mescaline demonstrated that conformational restriction provided by the 1-aminomethylindane scaffold yields 3-fold higher binding affinity and functional potency at the human 5-HT2A receptor, with full efficacy equivalent to mescaline [1]. In drug discrimination studies, the indane analog fully substituted for LSD and was 5-fold more potent than mescaline [1]. The (R)-(+)-enantiomer accounted for the higher affinity, confirming the importance of the chiral center [1]. While the target compound is the unsubstituted parent scaffold, this quantitative gain in affinity and potency is directly attributable to the conformational restriction inherent to the 1-aminomethylindane core, which the target compound provides as a starting point for derivatization.

Serotonin 5-HT2A receptor Conformational restriction Structure-activity relationship Hallucinogen pharmacology

Hydrochloride Salt Provides Aqueous Solubility and Solid-State Handling Advantages Over the Free Base Form

The free base (2,3-dihydro-1H-inden-1-yl)methanamine (CAS 54949-92-7) is a liquid at room temperature with a boiling point of 103–105 °C at reduced pressure (4 Torr), making precise weighing and handling challenging in a typical medicinal chemistry laboratory setting . The hydrochloride salt (CAS 1187927-97-4) is a white solid at room temperature with a molecular weight of 183.68 g/mol and purity ≥95% (HPLC), supplied and stored at 0–8 °C . Salt formation with HCl converts the free base amine into a water-soluble ionic species, significantly enhancing aqueous solubility compared to the free base . This differential in physical form directly impacts reproducibility in quantitative biological assays, where accurate compound weighing and dissolution are prerequisites for reliable dose-response measurements.

Salt form selection Aqueous solubility Chemical stability Laboratory handling

Enantiomer-Dependent Pharmacological Differentiation: The Chiral C1 Center Enables Differential Receptor Engagement Versus Achiral Amine Building Blocks

The target compound possesses a stereogenic center at the C1 position of the indane ring, which is absent in commonly used achiral building blocks such as benzylamine or phenethylamine. This chirality has direct pharmacological consequences: the US Patent 3,886,168 explicitly states that 'the 1-aminomethyl derivatives of Formula I exist as optical isomers, and the useful effects are often found in the single enantiomers to a different degree'—specifically noting differing degrees of blood-pressure-lowering, anti-inflammatory, parasympatholytic, and CNS-stimulating effects between enantiomers [1]. In the structurally related trimethoxyindan-1-yl methanamine series, McLean et al. demonstrated that the R-(+) enantiomer possesses higher affinity and potency at the 5-HT2A receptor compared to the S-(-) enantiomer [2]. Furthermore, the (S)-indane configuration has been shown to be superior in potency for PD-1/PD-L1 inhibition, with compound D3 achieving an IC50 of 2.2 nM, demonstrating that the indane scaffold's stereochemistry can be critical for non-GPCR targets as well [3].

Chiral resolution Enantioselective pharmacology Optical isomer Stereochemistry

Regiochemical Specificity: 1-Aminomethyl Substitution Mimics Phenethylamine Topography, Whereas the 2-Regioisomer Does Not

The 1-aminomethyl substitution pattern of the target compound is structurally homologous to β-phenethylamine, wherein the ethylamine side chain is cyclized with the benzene ring. As noted in the chemical description, 'it can also be thought of as a cyclized phenethylamine or β-phenethylamine derivative in which the side chain is cyclized with the benzene ring' [1]. In contrast, the regioisomer (2,3-dihydro-1H-inden-2-yl)methanamine (CAS of HCl salt: 178955-07-2) places the aminomethyl group at the 2-position, resulting in a different spatial trajectory of the amine pharmacophore relative to the aromatic ring that does not recapitulate the phenethylamine backbone geometry . This regiospecificity is critical for applications targeting monoamine receptors and transporters, where the relative orientation of the amine and aromatic ring is a primary determinant of binding affinity and functional activity. The 1-aminomethylindane scaffold is the parent structure of a well-characterized series of 5-HT2A receptor ligands (2CB-Ind, jimscaline, AMMI, bromojimscaline) developed by the Nichols group at Purdue University, whereas the 2-regioisomer has not yielded a comparable family of potent, well-characterized GPCR ligands [2].

Regiochemistry Pharmacophore mapping Phenethylamine mimicry Indane substitution pattern

Indane Scaffold Is Recognized as a Privileged Substructure in GPCR Ligand Design, Supported by Clinical Success of Multiple Indane-Based Drugs

The indane ring system has been explicitly described as a 'privileged substructure' in medicinal chemistry, given the diversity of targets that indane-based drugs act upon [1]. Clinically approved indane-containing drugs include indinavir (HIV-1 protease inhibitor), indantadol (MAO inhibitor), indatraline (monoamine uptake inhibitor), and indacaterol (ultra-long-acting β-adrenoceptor agonist) [1]. In a comprehensive review of indanes as GPCR ligands, Vilums et al. documented that the rigid bicyclic framework 'provides a wide range of possibilities to incorporate specific substituents in different directionalities, thus being an attractive scaffold for medicinal chemists' [1]. In a more recent example, the (S)-indane scaffold demonstrated superior potency in inhibiting PD-1/PD-L1 interaction, with lead compound D3 achieving an IC50 of 2.2 nM, and conformational restriction with (S)-indane was explicitly noted as superior to flexible analogs [2]. The target compound, as the 1-aminomethyl-substituted indane, provides direct access to this privileged scaffold with a synthetically versatile primary amine handle for further diversification.

Privileged scaffold GPCR drug discovery Indane-based pharmaceuticals Medicinal chemistry

1-Aminomethylindane Derivatives Display Distinct Monoamine Transporter Interaction Profiles Compared to 2-Aminoindane-Based Compounds

Although direct comparative monoamine transporter data for the unsubstituted 1-aminomethylindane parent compound are not available in the peer-reviewed literature, a clear pharmacological divergence exists between the 1-aminomethylindane and 2-aminoindane structural classes. Simmler et al. (2014) characterized 2-aminoindane (2-AI) and its derivatives as monoamine transporter substrates/inhibitors, with 2-AI acting as a selective substrate for NET and DAT [1]. In contrast, derivatives based on the 1-aminomethylindane scaffold—such as AMMI (1-aminomethyl-5-methoxyindane)—have been developed as selective serotonin releasing agents (SSRAs) that bind to SERT with high affinity [2]. The 2-aminoindane ring-substituted derivatives (MDAI, MMAI, 5-MeO-AI) show progressive increases in SERT selectivity with ring substitution, with MMAI exhibiting 100-fold selectivity for SERT over NET and DAT [3]. This pharmacological divergence between the 1-aminomethyl and 2-amino structural classes underscores that the position and nature of the amine attachment to the indane core fundamentally dictate transporter selectivity profiles, making the choice of 1-aminomethyl scaffold critical for programs targeting serotonergic mechanisms.

Monoamine transporter Dopamine transporter Serotonin transporter Norepinephrine transporter Aminoindane pharmacology

Where (2,3-Dihydro-1H-inden-1-yl)methanamine Hydrochloride Delivers the Strongest Scientific and Procurement Value


Structure-Activity Relationship (SAR) Programs Exploring 5-HT2A Receptor Ligands with Conformational Constraint

For medicinal chemistry teams designing novel 5-HT2A receptor agonists or antagonists, this compound provides the core indane scaffold that has been quantitatively demonstrated to enhance receptor affinity through conformational restriction. The trimethoxy-substituted derivative achieved 3-fold higher affinity and 5-fold higher in vivo potency than mescaline [1]. Researchers can use this building block to systematically explore substituent effects on the aromatic ring (positions 4–7) while maintaining the beneficial conformational constraint, as exemplified by the development of jimscaline (Ki = 69 nM) and 2CB-Ind (Ki ≈ 47 nM) from this parent scaffold [1][2].

Enantioselective Synthesis of CNS-Targeted Chiral Amines for Dopaminergic or Serotonergic Probe Development

The chiral center at C1 makes this compound a valuable starting material for asymmetric synthesis programs. The US Patent 3,886,168 established that enantiomers of 1-aminomethylindane derivatives exhibit differential blood-pressure-lowering, anti-inflammatory, and CNS-stimulating effects [3]. In the trimethoxyindan-1-yl methanamine series, the R-(+) enantiomer showed higher 5-HT2A affinity than the S-(-) form [1]. This compound is therefore well-suited for chiral resolution or asymmetric reductive amination protocols aimed at producing enantiomerically pure ligands for CNS targets where stereochemistry determines pharmacological outcome.

GPCR-Focused Library Synthesis Leveraging a Clinically Validated Privileged Scaffold

The indane ring system is recognized as a privileged substructure in GPCR drug discovery, with multiple indane-based drugs approved for clinical use across diverse targets including HIV protease (indinavir), MAO (indantadol), monoamine transporters (indatraline), and β-adrenoceptors (indacaterol) [4]. The primary amine handle on this building block enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation to generate compound libraries for screening against GPCR panels. Recent work has extended the indane scaffold's utility to non-GPCR targets such as PD-1/PD-L1, where (S)-indane conformational restriction produced an inhibitor with IC50 = 2.2 nM [5].

Monoamine Transporter Pharmacology Studies Requiring Differentiated 1-Aminomethyl Versus 2-Amino Scaffold Starting Points

For research programs investigating monoamine transporter (SERT, DAT, NET) ligands, this compound offers a structurally distinct starting point compared to 2-aminoindane-based scaffolds. While 2-AI and its derivatives have been characterized as NET/DAT-preferring substrates with ring substitution shifting selectivity toward SERT [6], the 1-aminomethylindane scaffold has yielded selective SERT ligands such as AMMI when appropriately substituted [7]. This pharmacological divergence makes the 1-aminomethylindane scaffold the rational choice for programs specifically targeting serotonergic mechanisms, enabling SAR exploration that is not accessible from the 2-aminoindane regioisomeric series.

Quote Request

Request a Quote for (2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.